molecular formula C17H17N3O2 B5303872 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

Cat. No. B5303872
M. Wt: 295.34 g/mol
InChI Key: SWPQQYGSWKHUQS-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide, also known as ML277, is a small molecule compound that has been identified as a potent and selective activator of the KCNQ1 potassium channel. The KCNQ1 channel is a key regulator of cardiac repolarization, and its dysfunction has been linked to a variety of cardiac arrhythmias. The discovery of ML277 has therefore generated significant interest in the scientific community, as it has the potential to be used as a tool compound for investigating the role of KCNQ1 in cardiac physiology and disease.

Mechanism of Action

5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide binds to a specific site on the KCNQ1 channel, causing a conformational change that leads to channel activation. The precise mechanism of this activation is not yet fully understood, but it is thought to involve a change in the voltage sensitivity of the channel, allowing it to open at lower voltages. This leads to an increase in the outward potassium current, which helps to repolarize the cell membrane and restore the resting potential.
Biochemical and physiological effects:
Activation of the KCNQ1 channel by 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide has a number of biochemical and physiological effects. In cardiac cells, it leads to an increase in the outward potassium current, which helps to shorten the action potential duration and promote repolarization. This can help to prevent the development of arrhythmias, which can be caused by prolonged action potential durations. In addition, activation of KCNQ1 has been shown to have anti-inflammatory effects, which may be relevant in the context of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide is its high selectivity for KCNQ1 over other potassium channels. This makes it a valuable tool for investigating the specific role of KCNQ1 in cardiac physiology and disease. In addition, its potency and concentration-dependent activation make it a useful compound for dose-response studies. However, one limitation of 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide is that it is relatively expensive to synthesize, which may limit its use in some laboratories.

Future Directions

There are a number of potential future directions for research on 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide and the KCNQ1 channel. One area of interest is the development of more potent and selective activators of the channel, which could be used as potential therapeutics for the treatment of cardiac arrhythmias. Another area of interest is the investigation of the role of KCNQ1 in other physiological processes, such as inflammation and cancer. Finally, there is interest in understanding the structural basis of 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide binding to the KCNQ1 channel, which could lead to the development of even more selective and potent activators.

Synthesis Methods

The synthesis of 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide was first described in a 2011 publication by researchers at the pharmaceutical company Merck. The synthesis involves a multi-step process, starting from commercially available starting materials, and involves a number of key transformations, including a palladium-catalyzed coupling reaction and a reductive amination step. The final product is obtained in good yield and high purity, making it suitable for use in biological assays.

Scientific Research Applications

Since its discovery, 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide has been widely used in scientific research to probe the function of the KCNQ1 channel. Studies have shown that 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide is highly selective for KCNQ1 over other potassium channels, and that it activates the channel in a concentration-dependent manner. This has allowed researchers to investigate the role of KCNQ1 in cardiac repolarization, as well as its potential as a therapeutic target for the treatment of cardiac arrhythmias.

properties

IUPAC Name

5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16-10-13(12-20(16)15-7-2-1-3-8-15)17(22)19-11-14-6-4-5-9-18-14/h1-9,13H,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPQQYGSWKHUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

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